molecular formula C12H13N B15071753 1-(Aminomethyl)-8-methylnaphthalene

1-(Aminomethyl)-8-methylnaphthalene

Cat. No.: B15071753
M. Wt: 171.24 g/mol
InChI Key: UJRDFFWYWORJEI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-8-methylnaphthalene is an organic compound characterized by a naphthalene core with an aminomethyl group and a methyl group attached to it. This compound is known for its versatility and has applications in various fields such as organic synthesis, pharmaceutical research, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-methylnaphthalene typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, where a naphthalene derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions . Another approach involves the use of halogen derivatives and substituted azacrown ethers as intermediates .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as Raney nickel or platinum oxide are used to facilitate the reaction . The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-8-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, various amine derivatives, and substituted naphthalene compounds .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-8-methylnaphthalene involves its interaction with molecular targets and pathways. The aminomethyl group allows the compound to act as a nucleophile, participating in various biochemical reactions. It can inhibit specific enzymes or interact with cellular receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-8-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene core. This combination imparts specific chemical properties, such as enhanced nucleophilicity and fluorescence, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(8-methylnaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8,13H2,1H3

InChI Key

UJRDFFWYWORJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CN

Origin of Product

United States

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